2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline is a heterocyclic compound belonging to the quinazoline family. This compound is characterized by its fused ring structure, which includes both a benzene and a quinazoline moiety. The presence of chlorine atoms at the 2 and 4 positions enhances its biological activity and chemical stability. Quinazolines, including this compound, are known for their diverse range of biological activities, making them significant in medicinal chemistry.
2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline falls under the category of heterocyclic compounds and is specifically classified as a quinazoline derivative. Its structural formula includes several functional groups that contribute to its chemical reactivity and biological properties.
The synthesis of 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., chlorobenzene), and reaction time to optimize yield and purity. For instance, a typical reaction might involve heating a mixture of starting materials in an inert atmosphere to prevent oxidation or hydrolysis .
The molecular structure of 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline features:
Key structural data includes:
2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields. For instance, nucleophilic substitutions often require the use of bases to deprotonate the nucleophile .
The mechanism of action for compounds like 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline often involves:
Studies indicate that quinazoline derivatives exhibit significant activity against various cancer cell lines and may serve as potential leads for drug development targeting specific molecular pathways .
Relevant data suggests that the compound's stability and reactivity make it suitable for further functionalization in synthetic applications .
2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline has several applications in scientific research:
Research continues to explore its potential in drug discovery and development due to its promising biological activities .
The tetrahydrobenzoquinazoline scaffold represents a strategic evolution in quinazoline-based medicinal chemistry, designed to enhance bioavailability and target specificity. Quinazoline derivatives first entered scientific consciousness in 1869 when Johann Peter Griess synthesized the initial derivative through a reaction between cyanogens and anthranilic acid [3] [9]. This bicyclic framework – featuring a benzene ring fused to a pyrimidine ring – gained prominence due to its exceptional versatility in pharmacological applications, including anticancer, antibacterial, and anti-inflammatory activities [3] [6] [9].
The development of tetrahydro variants like 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline emerged from systematic efforts to overcome limitations of planar quinazoline structures. Partial saturation of the benzo-fused ring system (observed in the 6,7,8,9-tetrahydro configuration) significantly modifies molecular properties by:
Synthetic accessibility drove early adoption. Niementowski's condensation reaction (anthranilic acid + formamide) provided the foundational method, while Grimmel, Guinther, and Morgan later enabled C-2 and C-3 substitutions via phosphorous trichloride-mediated reactions [3] [9]. These methods were adapted for tetrahydro scaffolds by employing cyclohexane-annulated precursors, with the chlorine atoms serving as excellent leaving groups for nucleophilic displacement – a key feature exploited in drug development pipelines [5] [6].
Table 1: Impact of Tetrahydro Modification on Quinazoline Properties
Property | Planar Quinazoline | Tetrahydrobenzoquinazoline | Pharmacological Advantage |
---|---|---|---|
Aromatic Character | Fully aromatic | Partially saturated | Enhanced conformational flexibility |
LogP (Calculated) | ~2.1 | ~3.5 | Improved membrane permeability |
Synthetic Versatility | Moderate | High (stereoselective options) | Diverse analog generation |
Target Spectrum | Kinase-dominated | Broad (including DHFR, PARP) | Expanded therapeutic applications |
Halogenation, particularly chlorination, has proven pivotal for optimizing quinazoline bioactivity. The strategic placement of chlorine atoms at C-2 and C-4 positions creates a versatile pharmacophore where chlorine serves dual roles: as a bioisostere enhancing target binding and as an electrophilic site enabling further derivatization [5] [6]. Key milestones include:
1980s – Antifolate Development: The discovery of CB3717 (7-(2-amino-4-hydroxypteridin-6-yl)-quinazoline) as a potent dihydrofolate reductase (DHFR) inhibitor established quinazoline as a privileged scaffold in anticancer drug discovery. Though nephrotoxicity limited clinical utility, it validated halogenated quinazolines as targeted agents [6].
1990s – Raltitrexed Optimization: The development of raltitrexed (a quinazoline-based thymidylate synthase inhibitor) addressed solubility and toxicity issues through strategic fluorine substitution. This produced a clinically approved agent for colorectal cancer (FDA approval) with IC₅₀ values of 52 nM against cancer cell lines [6].
2000s – Kinase Inhibitor Era: Introduction of chlorine at C-2/C-4 positions in compounds like 2,4-dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline enabled covalent interactions with cysteine residues in kinase ATP-binding pockets. The electron-withdrawing effect of chlorine atoms enhanced hydrogen bonding with key amino acids like Ser59 and Glu30 in DHFR [6] [11].
2010s – Polypharmacology Approaches: Researchers at Al-Omary's group demonstrated that 2,4-dichloro substitution combined with tetrahydrobenzo fusion yielded dual DHFR/Tubulin inhibitors (e.g., compound H, IC₅₀ = 0.3 μM against DHFR). This exemplified halogenated tetrahydroquinazolines' capacity for multi-target engagement [6].
2020s – Synthetic Innovation: Accela ChemBio's development (2023) of cGMP-compliant synthesis for 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline (CAS 103494-84-4) enabled clinical supply. Their method achieved >95% purity at kilogram scale, resolving previous supply chain limitations [5].
Table 2: Evolution of Key Synthetic Methods for Halogenated Quinazolines
Method | Reagents/Conditions | Halogenation Outcome | Reference |
---|---|---|---|
Niementowski Synthesis | Anthranilic acid + formamide (125-130°C) | Limited halogen compatibility | [3] [9] |
PCl₃-Mediated Cyclization | 2-Acetamidobenzoic acid + amine + PCl₃ | Post-cyclization chlorination needed | [3] |
Isatoic Anhydride Route | Isatoic anhydride + amines → orthoformate | Permits pre-halogenated precursors | [9] |
Modern Catalytic Chlorination | POCl₃/CuCl₂-catalyzed halogenation | Direct C-2/C-4 dichlorination | [5] |
Recent structural analyses reveal that the 2,4-dichloro configuration in tetrahydrobenzoquinazolines enables unique binding motifs. X-ray crystallography of DHFR complexes shows chlorine atoms forming halogen bonds with backbone carbonyls (distance: 3.2–3.4 Å), while the tetrahydro ring induces hydrophobic contacts with aliphatic residues (Val115, Leu118) inaccessible to planar analogs [6]. This explains the 10-100 fold potency increases observed versus non-halogenated counterparts in enzyme inhibition assays.
Table 3: Timeline of Key Halogenated Quinazoline Analogues
Year | Compound | Significance | Molecular Target | |
---|---|---|---|---|
1983 | CB3717 | First quinazoline-based antifolate (potent DHFR inhibition) | DHFR | |
1996 | Raltitrexed | FDA-approved for colorectal cancer; improved solubility profile | Thymidylate synthase | |
2007 | Al-Omary's 2,4-dichloro-3-benzyl derivatives | Demonstrated IC₅₀ = 0.5 μM against DHFR; SAR established for C-2 thioethers | DHFR/Tubulin | |
2015 | Gefitinib-quinazoline hybrids | Dual BCRP inhibition (IC₅₀ = 75.8 nM) + kinase activity | BCRP/Tyrosine kinases | |
2023 | 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline | Commercial GMP synthesis (>95% purity); cold-chain distribution | PARP/DHFR clinical candidates | [5] |
The current trajectory emphasizes molecular hybridization. Researchers are conjugating 2,4-dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline with known pharmacophores like chalcones (e.g., compound M) to yield dual PARP-BCRP inhibitors (IC₅₀ = 0.19 μM) that overcome multidrug resistance [6]. The chlorine atoms remain indispensable for leaving group properties in these hybrid molecules, enabling in vivo disulfide linkages with target proteins.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: